N-(3,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
CAS No.: 932284-47-4
Cat. No.: VC11906681
Molecular Formula: C25H27N5O4S
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932284-47-4 |
|---|---|
| Molecular Formula | C25H27N5O4S |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H27N5O4S/c1-5-29-14-21-23(28-29)24(32)30(13-17-8-6-16(2)7-9-17)25(27-21)35-15-22(31)26-18-10-19(33-3)12-20(11-18)34-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31) |
| Standard InChI Key | GQUQFDFDVIMXLA-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=C(C=C4)C |
| Canonical SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=C(C=C4)C |
Introduction
This compound is a heterocyclic organic molecule that combines multiple functional groups and structural motifs. It contains:
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A pyrazolo[4,3-d]pyrimidine core, a bicyclic structure known for its pharmacological relevance.
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A dimethoxyphenyl group, which may enhance solubility and influence binding interactions.
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A thioacetamide linkage, often associated with bioactivity through sulfur-mediated interactions.
Compounds with similar frameworks are frequently investigated for their applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.
Structural Features
| Functional Group | Description |
|---|---|
| Pyrazolo[4,3-d]pyrimidine | A fused heterocyclic system with nitrogen atoms that can participate in hydrogen bonding and coordination. |
| Dimethoxyphenyl (3,5-dimethoxyphenyl) | Electron-donating methoxy groups may enhance molecular stability and reactivity. |
| Thioacetamide | A sulfur-containing group that can form strong interactions with biological targets. |
| Methylphenyl | A bulky aromatic group contributing to hydrophobic interactions. |
Synthesis
While the exact synthetic route for this compound is unavailable, it likely involves:
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Formation of the pyrazolo[4,3-d]pyrimidine core: This could be achieved by cyclization reactions involving hydrazines and pyrimidine precursors.
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Introduction of the thioacetamide group: Typically achieved via nucleophilic substitution or thiolation reactions.
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Functionalization with the dimethoxyphenyl group: Likely through electrophilic aromatic substitution or coupling reactions.
Potential Applications
Compounds with similar structures have been studied for:
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Pharmacological Activity: Pyrazolo[4,3-d]pyrimidines are known for their roles as kinase inhibitors and anti-inflammatory agents.
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Anticancer Properties: The sulfur-containing thioacetamide moiety may enhance cytotoxic effects against tumor cells.
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Enzyme Inhibition: The combination of aromatic groups and heterocycles often targets enzymes like proteases or oxidoreductases.
Analytical Data
Based on analogous compounds, the characterization would involve:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals from aromatic protons (dimethoxyphenyl) and aliphatic protons (ethyl and methyl groups).
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-NMR: Carbon signals corresponding to methoxy groups, aromatic carbons, and carbonyl carbons.
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Infrared Spectroscopy (IR):
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Peaks indicating C=O (amide), C-S (thioamide), and aromatic C-H stretches.
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Mass Spectrometry (MS):
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Molecular ion peak confirming the molecular weight.
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Fragmentation patterns revealing key structural elements.
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Hypothetical Biological Activity
Given its structural features:
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The pyrazolo[4,3-d]pyrimidine core may interact with ATP-binding sites of kinases.
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The thioacetamide group could engage in covalent bonding with cysteine residues in proteins.
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The dimethoxyphenyl group may enhance membrane permeability or binding affinity.
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